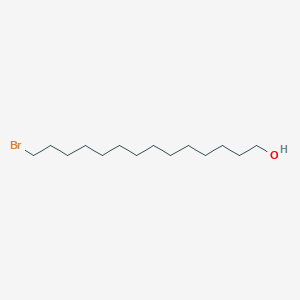
2-Bromo-3,5-dichloroisonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3,5-dichloroisonicotinic acid is a halogenated derivative of isonicotinic acid It is characterized by the presence of bromine and chlorine atoms at the 2, 3, and 5 positions of the pyridine ring, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dichloroisonicotinic acid can be achieved through the bromination and chlorination of isonicotinic acid. One common method involves the reaction of 3,5-dichloro-4-hydropyridine with cuprous bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves large-scale halogenation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction is crucial for industrial applications, ensuring consistent yield and purity.
化学反应分析
Types of Reactions: 2-Bromo-3,5-dichloroisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the compound.
科学研究应用
2-Bromo-3,5-dichloroisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Bromo-3,5-dichloroisonicotinic acid involves its interaction with specific molecular targets. The halogen atoms on the pyridine ring can form halogen bonds with target molecules, influencing their activity. The compound can also participate in hydrogen bonding and other non-covalent interactions, affecting the pathways involved in its biological activity.
相似化合物的比较
- 2-Bromo-3-chloro-5-methylpyridine
- 2-Bromo-3-chloro-4-methyl-5-nitropyridine
- 2-Bromo-3-chloropyridin-4-amine
- 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
- 6-Bromo-5-chloropyridin-2-amine
Comparison: 2-Bromo-3,5-dichloroisonicotinic acid is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique arrangement imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, highlighting its uniqueness in various scientific studies.
属性
IUPAC Name |
2-bromo-3,5-dichloropyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-5-4(9)3(6(11)12)2(8)1-10-5/h1H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKHVZJZZXHWPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)Cl)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376237 |
Source


|
| Record name | 2-Bromo-3,5-dichloroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343781-56-6 |
Source


|
| Record name | 2-Bromo-3,5-dichloro-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343781-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3,5-dichloroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














